molecular formula C10H7ClFN B12855321 2-Chloro-8-fluoro-3-methylquinoline

2-Chloro-8-fluoro-3-methylquinoline

Cat. No.: B12855321
M. Wt: 195.62 g/mol
InChI Key: RVFSODBDRQOOMG-UHFFFAOYSA-N
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Description

2-Chloro-8-fluoro-3-methylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinolines are known for their wide range of biological activities and applications in medicinal chemistry. The incorporation of chlorine and fluorine atoms into the quinoline structure enhances its chemical properties and biological activities, making it a valuable compound for various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-8-fluoro-3-methylquinoline can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 2-chloro-3-methylquinoline with a fluorinating agent can yield this compound. The reaction conditions typically involve the use of solvents such as tetrahydrofuran or dimethylformamide, and catalysts like palladium or copper complexes .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yields and purity of the final product. The use of automated systems and advanced analytical techniques further enhances the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-8-fluoro-3-methylquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides.

    Reduction Reactions: Reduction of the compound can lead to the formation of dihydroquinolines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide.

    Electrophilic Substitution: Reagents like bromine or iodine in the presence of catalysts such as iron(III) chloride.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

    Substitution Products: Various substituted quinolines depending on the reagents used.

    Oxidation Products: Quinoline N-oxides.

    Reduction Products: Dihydroquinolines.

Scientific Research Applications

2-Chloro-8-fluoro-3-methylquinoline has numerous applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antibacterial, antiviral, and anticancer activities.

    Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding, providing insights into biological pathways and mechanisms.

    Material Science: It is utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.

    Agricultural Chemistry: The compound is explored for its potential use in agrochemicals, including herbicides and insecticides.

Mechanism of Action

The mechanism of action of 2-Chloro-8-fluoro-3-methylquinoline involves its interaction with specific molecular targets. In medicinal applications, the compound may inhibit enzymes such as DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death in bacteria. The presence of chlorine and fluorine atoms enhances the binding affinity and specificity of the compound to its targets, making it a potent inhibitor .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-8-fluoroquinoline
  • 2-Chloro-3-methylquinoline
  • 8-Fluoro-3-methylquinoline

Uniqueness

2-Chloro-8-fluoro-3-methylquinoline is unique due to the simultaneous presence of chlorine, fluorine, and methyl groups on the quinoline ring. This combination of substituents imparts distinct chemical and biological properties, making it more versatile and effective in various applications compared to its analogs .

Properties

Molecular Formula

C10H7ClFN

Molecular Weight

195.62 g/mol

IUPAC Name

2-chloro-8-fluoro-3-methylquinoline

InChI

InChI=1S/C10H7ClFN/c1-6-5-7-3-2-4-8(12)9(7)13-10(6)11/h2-5H,1H3

InChI Key

RVFSODBDRQOOMG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=CC=C2)F)N=C1Cl

Origin of Product

United States

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